![molecular formula C20H20N4O B2489893 1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-31-8](/img/structure/B2489893.png)

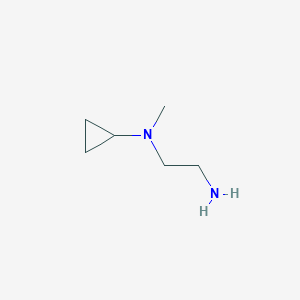

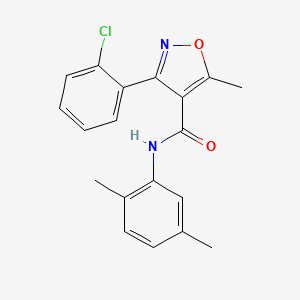

1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, also known as PTPRZ1 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Scientific Research Applications

Antitubercular Activity

The modification of isoniazid (INH) structure to include N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives has been evaluated for their antitubercular activity against various strains of mycobacteria. Certain derivatives displayed significant in vitro efficacy comparable to INH, with notable activity against INH-resistant non-tuberculous mycobacteria. This highlights the compound's potential as a basis for developing new leads in antitubercular compounds (Asif, 2014).

Versatility in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, have been utilized in various applications such as metal complexes formation, catalysts design, and medicinal applications. These compounds have demonstrated potential in asymmetric catalysis and synthesis, with some showing anticancer, antibacterial, and anti-inflammatory activity. The diversity and utility of these derivatives in chemistry and drug development underscore their potential for creating novel treatments (Li et al., 2019).

Pyrazines in Food Science

Pyrazines play a crucial role in imparting baking, roasted, and nutty flavors in food products through the Maillard reaction. Control strategies for pyrazine generation have been developed to either promote or suppress their formation, depending on desired outcomes in food processing. This research area offers valuable insights for the food industry in flavor control and enhancement (Yu et al., 2021).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Pyrazine derivatives have been explored as DPP IV inhibitors, a validated target for the treatment of type 2 diabetes mellitus. The research into DPP IV inhibitor patents reveals a variety of chemical groups utilized, including pyrazine-based bicyclic structures, highlighting the compound's role in the development of antidiabetic drugs (Mendieta et al., 2011).

Pharmacological Potential of Phenothiazine Derivatives

Phenothiazine derivatives, containing structural elements such as pyrazine, have shown a range of promising antibacterial, anticancer, antiviral, and anti-inflammatory properties. These activities result from the interaction of the pharmacophoric substituent, multicyclic ring system, and the compounds' ability to penetrate biological membranes. This demonstrates the pharmacological potential and versatility of phenothiazine derivatives in developing new therapeutic agents (Pluta et al., 2011).

properties

IUPAC Name |

N-(3-methylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-15-4-2-5-17(14-15)22-20(25)24-13-12-23-11-3-6-18(23)19(24)16-7-9-21-10-8-16/h2-11,14,19H,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYBSBOPMDVGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)